![molecular formula C10H7F4N3 B2782752 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine CAS No. 1005630-54-5](/img/structure/B2782752.png)
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine
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Overview
Description
The compound “1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a 2,3,5,6-tetrafluorobenzyl group, which is a benzyl group substituted with four fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a 2,3,5,6-tetrafluorobenzyl group at the 1-position of the pyrazole. The 4-position of the pyrazole would be substituted with an amine group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the benzyl group and the nucleophilic amine group on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and influence its interactions with other molecules .Scientific Research Applications
Synthesis and Characterization
1-(2,3,5,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine is involved in the synthesis of various chemical compounds. For instance, it has been used in the one-pot microwave-assisted synthesis of water-soluble Pyran-2,4,5-triol Glucose amine Schiff base derivatives. These compounds were characterized through X-ray diffraction, spectral analysis, and thermal behavior assessments, demonstrating the compound's utility in creating complex chemical structures efficiently (Hijji et al., 2021).
Chemical Transformations
The compound has been instrumental in the synthesis of tetrazole-substituted cyclic amines bearing perfluoroalkyl groups through azido-Ugi reactions. This method provides an efficient way to access a range of perfluoroalkylated cyclic amines, showcasing the versatility of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine in chemical transformations (Shmatova & Nenajdenko, 2013).
Spectroscopic and Theoretical Investigations
The compound has also been a subject of spectroscopic and theoretical studies, particularly in the context of azo Schiff bases derived from pyrazole compounds. These studies involve characterizing the electronic structure and chemical properties of these compounds through various spectroscopic techniques and theoretical calculations, highlighting the compound's role in developing new materials with specific optical or electronic properties (Özkınalı et al., 2018).
Novel Antibacterial Candidates
In pharmaceutical research, 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine derivatives have been explored for their potential as novel antibacterial agents. The synthesis of these compounds involves complex chemical reactions to create molecules that could serve as the basis for new drugs, underscoring the compound's importance in medicinal chemistry (Yang et al., 2014).
Mechanism of Action
Target of Action
Related compounds such as 2,3,5,6-tetrafluoro-4-methoxy-benzamide have been found to interact with galectin-3 , a protein involved in various cellular functions including apoptosis, cell activation, cell growth, and cell differentiation .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other fluorinated benzyl compounds, potentially involving the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling .
Biochemical Pathways
It’s known that 2,3,5,6-tetrafluorobenzyl alcohol, a related compound, is a metabolite of pyrethroid pesticides , suggesting that it may be involved in similar metabolic pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)6(9(7)13)4-17-3-5(15)2-16-17/h1-3H,4,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSOROXFZKDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CN2C=C(C=N2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine |
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